5-Bromo-3-(difluoromethyl)-2-methylthiophene
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Overview
Description
5-Bromo-3-(difluoromethyl)-2-methylthiophene is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(difluoromethyl)-2-methylthiophene typically involves the bromination of 3-(difluoromethyl)-2-methylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(difluoromethyl)-2-methylthiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 3-(difluoromethyl)-2-methylthiophene derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones of this compound.
Reduction Reactions: Products include 3-(difluoromethyl)-2-methylthiophene and its reduced forms.
Scientific Research Applications
5-Bromo-3-(difluoromethyl)-2-methylthiophene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethyl)-2-methylthiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. In materials science, the compound’s electronic properties contribute to its functionality in devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(difluoromethyl)pyridine
- 5-Bromo-3-fluoropicolinonitrile
- 5-Bromo-3-(difluoromethyl)-2-methoxypyridine
Uniqueness
5-Bromo-3-(difluoromethyl)-2-methylthiophene is unique due to the presence of both bromine and difluoromethyl groups on the thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of novel compounds with enhanced biological or material properties.
Properties
IUPAC Name |
5-bromo-3-(difluoromethyl)-2-methylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2S/c1-3-4(6(8)9)2-5(7)10-3/h2,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQZGSSEHNPMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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